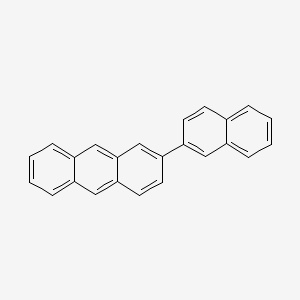
2-(Naphthalen-2-yl)anthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Naphthalenyl)Anthracene is an organic compound with the chemical formula C24H16 and a molecular weight of 30438 g/mol It is a yellow crystalline substance with a distinctive odor This compound is part of the polycyclic aromatic hydrocarbons family, which are known for their multiple fused aromatic rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Naphthalenyl)Anthracene typically involves a multi-step process:
Nitration of Anthracene: Anthracene is reacted with nitric acid to produce 2-nitroanthracene.
Reduction: The 2-nitroanthracene is then reduced to 2-aminoanthracene.
Coupling Reaction: The 2-aminoanthracene undergoes a coupling reaction with 2-bromonaphthalene in the presence of a palladium catalyst to yield 2-(2-Naphthalenyl)Anthracene.
Industrial Production Methods: Industrial production of 2-(2-Naphthalenyl)Anthracene follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(2-Naphthalenyl)Anthracene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Halogenated anthracene derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-Naphthalenyl)Anthracene has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(2-Naphthalenyl)Anthracene involves its interaction with light and other molecules:
Photophysical Interactions: Upon exposure to light, the compound can absorb photons and transition to an excited state. This excited state can then release energy in the form of fluorescence or phosphorescence.
Molecular Targets and Pathways: The compound’s interaction with other molecules, such as in the formation of charge-transfer complexes, is crucial in its applications in organic electronics and photophysics.
Vergleich Mit ähnlichen Verbindungen
- 9-Phenyl-10-(4-(trifluoromethyl)phenyl)anthracene
- 4-(10-Phenylanthracene-9-yl)pyridine
- 9,10-Diphenylanthracene
Comparison: 2-(2-Naphthalenyl)Anthracene stands out due to its unique combination of naphthalene and anthracene moieties, which provide distinct electronic and photophysical properties. Compared to other anthracene derivatives, it offers a balance of stability and reactivity, making it suitable for various advanced applications .
Eigenschaften
CAS-Nummer |
15248-70-1 |
|---|---|
Molekularformel |
C24H16 |
Molekulargewicht |
304.392 |
IUPAC-Name |
2-naphthalen-2-ylanthracene |
InChI |
InChI=1S/C24H16/c1-2-6-18-13-21(10-9-17(18)5-1)22-11-12-23-14-19-7-3-4-8-20(19)15-24(23)16-22/h1-16H |
InChI-Schlüssel |
RXPZCMJAIDYEDE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC4=CC5=CC=CC=C5C=C4C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


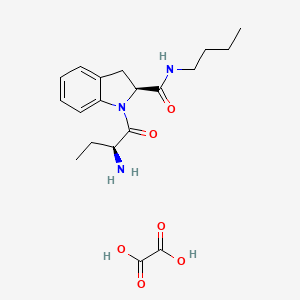
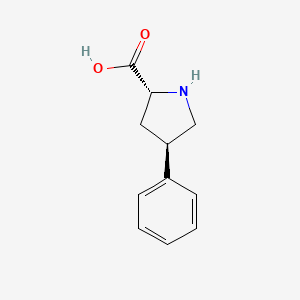
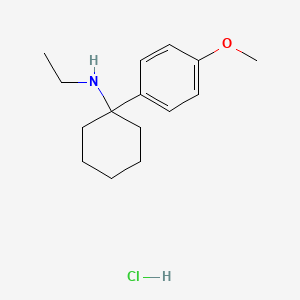

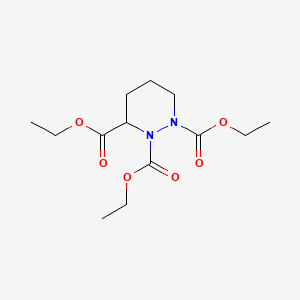
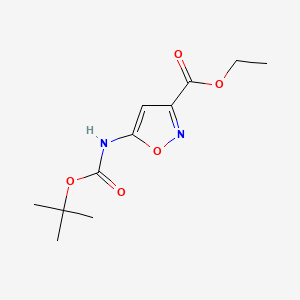
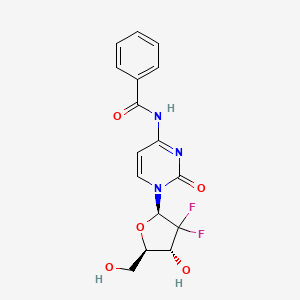
![4-[4-(4-phenyl-1-piperazinyl)-6-(2-thienyl)-2-pyrimidinyl]aniline](/img/structure/B599862.png)

![4-hydroxy-2H-benzo[h]chromen-2-one](/img/structure/B599864.png)
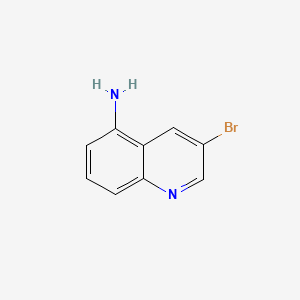
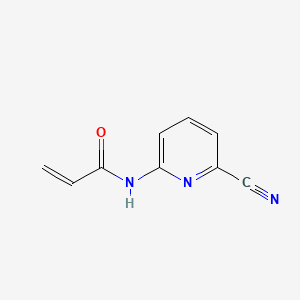
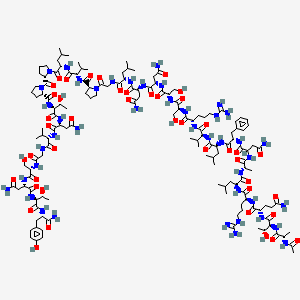
![6-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B599870.png)
